molecular formula C10H11ClFNO B13311045 5-Chloro-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

5-Chloro-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13311045
M. Wt: 215.65 g/mol
InChI Key: WPDDVEYGVBTQPQ-UHFFFAOYSA-N
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Description

5-Chloro-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound that belongs to the benzofuran class of compounds. Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzofuran core with chloro, ethyl, and fluoro substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Substituents: The chloro, ethyl, and fluoro substituents can be introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro, ethyl, and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Thionyl chloride, diethylaminosulfur trifluoride (DAST), Selectfluor, various amine precursors.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the benzofuran core.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-ethyl-7-fluoro-1-benzofuran-3-amine: Similar structure but lacks the dihydro component.

    5-Chloro-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-2-amine: Similar structure but with the amine group at a different position.

    5-Chloro-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness

The unique combination of chloro, ethyl, and fluoro substituents on the benzofuran core, along with the specific positioning of the amine group, gives 5-Chloro-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-amine its distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.

Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

5-chloro-2-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H11ClFNO/c1-2-8-9(13)6-3-5(11)4-7(12)10(6)14-8/h3-4,8-9H,2,13H2,1H3

InChI Key

WPDDVEYGVBTQPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=C(O1)C(=CC(=C2)Cl)F)N

Origin of Product

United States

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